molecular formula C7H9N3O3S B3123683 Ethyl 5-hydroxy-3-(methylthio)-1,2,4-triazine-6-carboxylate CAS No. 31143-85-8

Ethyl 5-hydroxy-3-(methylthio)-1,2,4-triazine-6-carboxylate

Cat. No. B3123683
CAS RN: 31143-85-8
M. Wt: 215.23 g/mol
InChI Key: LVODHNQSZJASHM-UHFFFAOYSA-N
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Description

The description of a compound usually includes its IUPAC name, common names, and structural formula. It may also include the class of compounds it belongs to and its applications.



Synthesis Analysis

This involves detailing the methods and conditions under which the compound can be synthesized. It may include the starting materials, reagents, catalysts, temperature, pressure, and other conditions.



Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry to determine the spatial arrangement of atoms in the molecule.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, conditions, and mechanism of the reaction.



Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, density, molar mass, polarity, and reactivity.


Scientific Research Applications

Synthesis and Chemical Transformations

Regioselective Synthesis : Ethyl 1,2,4-triazine-5-carboxylates were synthesized through a regioselective process involving N,N-dimethylaminomethylene or ethoxymethylenehydrazones with ammonium acetate in acetic acid, demonstrating a high regioselectivity by avoiding the production of regioisomers (6-carboxylates) (Ohsumi & Neunhoeffer, 1992).

Chemical Transformations : Ethyl N-[5′-(3′-methylmercapto-6′-ethoxycarbonyl)-1′,2′,4′-triazinyl]-3-methylmercapto-5-oxo-1,2,4-triazine-6-carboxylate underwent various chemical transformations, yielding a series of ethyl 5-substituted amine-3-methylmercapto-1,2,4-triazine-6-carboxylates. This process showcased the compound's reactivity towards different aromatic amines, demonstrating its potential in synthesizing diverse triazine derivatives (Cai, 1985).

Antimicrobial Applications

Antimicrobial Assessment : Ethyl 1-aminotetrazole-5-carboxylate derivatives, including those related to the triazine structure, were evaluated for their antimicrobial properties. This research highlights the potential use of triazine derivatives in developing new antimicrobial agents, suggesting a broader application of these compounds in pharmaceutical and biological research (Taha & El-Badry, 2010).

Advanced Material Synthesis

Novel Heterocyclic Compounds : The synthesis of novel 6-azapteridines and oxazinotriazines from bifunctional 1,2,4-triazines showcased the versatility of ethyl 5-amino-1,2,4-triazine-6-carboxylates in generating new heterocyclic systems. This innovative approach may lead to the development of advanced materials with unique properties, applicable in various scientific and industrial fields (Wamhoff & Tzanova, 2003).

Environmental and Biological Implications

Sulfur Source for Bacteria : Research on s-triazine herbicides, including compounds structurally related to ethyl 5-hydroxy-3-(methylthio)-1,2,4-triazine-6-carboxylate, revealed that certain bacteria can utilize these compounds as a sole sulfur source. This finding is significant for understanding the environmental degradation of triazine-based herbicides and their interaction with microbial life (Cook & Hütter, 1982).

Safety And Hazards

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Future Directions

This could involve potential applications of the compound, areas of research that could be explored, and how the compound could be modified to enhance its properties or reduce its hazards.


Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a specific compound, it would be best to consult scientific literature or databases dedicated to chemical information. If you have a different compound or a more specific question in mind, feel free to ask!


properties

IUPAC Name

ethyl 3-methylsulfanyl-5-oxo-4H-1,2,4-triazine-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O3S/c1-3-13-6(12)4-5(11)8-7(14-2)10-9-4/h3H2,1-2H3,(H,8,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVODHNQSZJASHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN=C(NC1=O)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90294577
Record name Ethyl 3-(methylsulfanyl)-5-oxo-2,5-dihydro-1,2,4-triazine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90294577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-hydroxy-3-(methylthio)-1,2,4-triazine-6-carboxylate

CAS RN

31143-85-8
Record name 31143-85-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125667
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 31143-85-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97161
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 3-(methylsulfanyl)-5-oxo-2,5-dihydro-1,2,4-triazine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90294577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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